molecular formula C38H40N2O11P2 B13859940 Tetrabenzyl Thymidine-3',5'-diphosphate

Tetrabenzyl Thymidine-3',5'-diphosphate

Cat. No.: B13859940
M. Wt: 762.7 g/mol
InChI Key: XFBMKWSRRQFUSQ-QGBCWPEESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrabenzyl Thymidine-3’,5’-diphosphate involves the protection of thymidine with benzyl groups followed by phosphorylation. The reaction typically requires the use of reagents such as benzyl chloride and phosphorylating agents under controlled conditions . The compound is then purified through chromatographic techniques to obtain the desired product.

Industrial Production Methods

Industrial production of Tetrabenzyl Thymidine-3’,5’-diphosphate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Solvents like chloroform, DMSO, and ethanol are commonly used for solubilizing the compound .

Chemical Reactions Analysis

Types of Reactions

Tetrabenzyl Thymidine-3’,5’-diphosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions involve replacing one or more functional groups with different groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C38H40N2O11P2

Molecular Weight

762.7 g/mol

IUPAC Name

dibenzyl [(2S,3S,5R)-3-bis(phenylmethoxy)phosphoryloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate

InChI

InChI=1S/C38H40N2O11P2/c1-29-23-40(38(42)39-37(29)41)36-22-34(51-53(44,47-26-32-18-10-4-11-19-32)48-27-33-20-12-5-13-21-33)35(50-36)28-49-52(43,45-24-30-14-6-2-7-15-30)46-25-31-16-8-3-9-17-31/h2-21,23,34-36H,22,24-28H2,1H3,(H,39,41,42)/t34-,35-,36+/m0/s1

InChI Key

XFBMKWSRRQFUSQ-QGBCWPEESA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@@H](O2)COP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4)OP(=O)(OCC5=CC=CC=C5)OCC6=CC=CC=C6

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4)OP(=O)(OCC5=CC=CC=C5)OCC6=CC=CC=C6

Origin of Product

United States

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